N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)picolinamide
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Overview
Description
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)picolinamide is a useful research compound. Its molecular formula is C15H15N7O and its molecular weight is 309.333. The purity is usually 95%.
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Scientific Research Applications
Cardiovascular and Antihypertensive Activities
Studies on related structures, such as 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, have demonstrated potential cardiovascular applications, including coronary vasodilating and antihypertensive activities. These compounds, by virtue of their structural similarities, offer insights into the cardiovascular potentials of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)picolinamide (Sato et al., 1980).
Antimicrobial and Antitubercular Activities
The synthesis and evaluation of novel heterocycles, including triazolopyrimidines and related derivatives, have revealed significant antimicrobial and antitubercular activities. These findings underscore the potential of such compounds in addressing infectious diseases and highlight the importance of further research into their applications (Bogdanowicz et al., 2012).
Antimicrobial Agent Development
Further investigations into the synthesis of new heterocycles incorporating the pyrazolopyridine moiety have shown promising results in the development of antimicrobial agents. This research direction indicates the applicability of compounds with similar structural features for combating microbial resistance and developing new therapeutic agents (Abu-Melha, 2013).
Antitumor and Antimicrobial Activities
Research on enaminones as building blocks for the synthesis of substituted pyrazoles has unveiled compounds with antitumor and antimicrobial activities. These studies demonstrate the potential therapeutic applications of such compounds in cancer treatment and infection control, suggesting avenues for further research into related chemical entities (Riyadh, 2011).
Insecticidal Applications
The exploration of new bioactive sulfonamide thiazole derivatives as potential insecticidal agents against various pests highlights another significant application area. This research points to the potential utility of related compounds in agricultural sciences, particularly in pest management strategies (Soliman et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCDK2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
Similar compounds have been found to interact with their targets, leading to significant alterations in cell cycle progression . This interaction often results in the induction of apoptosis within certain cell types .
Biochemical Pathways
Given its potential interaction with cdk2, it may affect pathways related to cell cycle regulation . The downstream effects of this interaction could include cell cycle arrest and apoptosis .
Result of Action
Similar compounds have shown cytotoxic activities against certain cell lines, including mcf-7 and hct-116, with ic50 values ranging from 45–97 nm and 6–99 nm, respectively . These results suggest that the compound could have potential anti-cancer properties .
Properties
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O/c23-15(12-3-1-2-5-16-12)19-11-4-7-21(9-11)13-14-20-18-10-22(14)8-6-17-13/h1-3,5-6,8,10-11H,4,7,9H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUECQDRACFGERS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=CC=N2)C3=NC=CN4C3=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.